molecular formula C8H3ClF5NO2 B13462839 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13462839
M. Wt: 275.56 g/mol
InChI Key: GSIOZZBAZMYDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which impart unique chemical and physical properties. The trifluoromethyl group and difluoroacetic acid moiety contribute to its high stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another approach is the Umemoto reaction, which uses trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves the use of readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine. The reaction conditions typically include the use of strong bases like triethylamine and solvents such as dichloromethane or bromomethane . The reaction is carried out under controlled temperatures to ensure high yield and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar structural features and reactivity patterns.

Uniqueness

What sets 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid apart is the presence of both trifluoromethyl and difluoroacetic acid groups, which impart unique chemical properties. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H3ClF5NO2

Molecular Weight

275.56 g/mol

IUPAC Name

2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid

InChI

InChI=1S/C8H3ClF5NO2/c9-5-3(8(12,13)14)1-2-4(15-5)7(10,11)6(16)17/h1-2H,(H,16,17)

InChI Key

GSIOZZBAZMYDQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Cl)C(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.